Dipentaerythrityl hexacaprate is a complex chemical compound classified as a hexaester derived from a mixture of caprylic acid (octanoic acid) and capric acid (decanoic acid), combined with a dimer of pentaerythritol. Its systematic name includes various structural components, highlighting its intricate molecular architecture. The compound has a molecular weight of approximately 672.89 g/mol and is represented by the chemical formula . It is primarily used in cosmetic formulations due to its emulsifying properties, skin conditioning abilities, and role as a viscosity controller.
Additionally, it can participate in transesterification reactions with other alcohols or acids, modifying its structure and properties .
The synthesis of dipentaerythrityl hexacaprate typically involves the esterification process between pentaerythritol and a mixture of caprylic and capric acids. This reaction is usually facilitated by the presence of catalysts such as sulfuric acid or other acid catalysts under controlled temperature conditions. The general steps include:
This method ensures the formation of the desired hexaester with specific properties suitable for cosmetic applications .
Dipentaerythrityl hexacaprate finds extensive use in various applications, particularly in cosmetics and personal care products. Its primary applications include:
It is commonly found in moisturizers, sunscreens, hair conditioners, and other personal care products.
Interaction studies involving dipentaerythrityl hexacaprate focus on its compatibility with other cosmetic ingredients. Research indicates that it can effectively stabilize emulsions when combined with surfactants and thickeners. Its ability to interact positively with various fatty acids enhances its effectiveness as an emollient and moisturizer . Additionally, it shows low reactivity with common preservatives used in cosmetics, which helps maintain product stability over time.
Several compounds share structural similarities with dipentaerythrityl hexacaprate, particularly within the category of fatty acid esters. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Dipentaerythrityl hexacaprate | Hexaester | Emulsifying agent, skin conditioning |
| Dipentaerythrityl hexaheptanoate | Hexaester | Similar emulsifying properties but different fatty acids |
| Pentaerythritol tetrastearate | Tetraester | Used primarily for thickening; less moisturizing |
| Glyceryl stearate | Ester | Common emulsifier; less effective as an emollient |
| Sorbitan stearate | Ester | Emulsifier; less skin conditioning capability |
Dipentaerythrityl hexacaprate stands out due to its unique combination of caprylic and capric acids, which enhances its moisturizing capabilities while maintaining stability in formulations .
The formation of dipentaerythrityl hexacaprate proceeds through classical esterification mechanisms involving the reaction between the hydroxyl groups of dipentaerythritol and the carboxyl groups of caprylic acid (octanoic acid) and capric acid (decanoic acid) [2] [3]. The fundamental reaction follows the general equation:
Dipentaerythritol + 6 Fatty Acids → Dipentaerythrityl Hexacaprate + 6 H₂O [2]
The esterification mechanism typically follows the Fischer esterification pathway, which involves several key steps [4] [5]. The initial step involves the protonation of the carbonyl oxygen of the fatty acid by the catalyst, creating a more electrophilic carbon center [4]. Subsequently, the hydroxyl group of dipentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [5]. This intermediate undergoes proton transfer and elimination of water to yield the ester bond [4].
The reaction kinetics for polyol esterification with medium-chain fatty acids demonstrate first-order dependence on the fatty acid concentration and fractional-order dependence on the polyol concentration [6] [7]. The activation energy for similar polyol esterification reactions ranges from 46.79 to 233.00 kilojoules per mole, depending on the specific reaction conditions and catalyst system employed [6].
The steric hindrance associated with the branched structure of dipentaerythritol significantly influences the reaction rate and selectivity [8]. The presence of multiple hydroxyl groups in close proximity creates spatial constraints that affect the accessibility of reactive sites, leading to sequential esterification patterns where mono-, di-, tri-, tetra-, penta-, and hexaesters form progressively [9] [10].
The selection of appropriate catalyst systems is crucial for achieving high conversion rates and product selectivity in dipentaerythrityl hexacaprate synthesis. Several catalyst categories have demonstrated effectiveness in polyol esterification reactions.
Tin-Based Catalysts
Tin catalysts, particularly tin(II) compounds, have shown exceptional performance in esterification reactions involving polyols [11] [12]. Stannous oxide (SnO) functions as a Lewis acid catalyst, forming stannous carboxylates in situ through reaction with the fatty acid components [12]. The catalytic mechanism involves coordination of the tin center with the carbonyl oxygen of the fatty acid, activating it toward nucleophilic attack by the polyol hydroxyl groups [12].
The optimal tin catalyst loading typically ranges from 0.1 to 1.0 percent by weight relative to the total reactant mass [13] [9]. Tin(II) 2-ethylhexanoate has demonstrated particularly high activity, achieving fatty acid conversions approaching 99 percent under optimized conditions [9]. The catalyst exhibits excellent thermal stability up to 220°C and shows minimal color contribution to the final product [9].
Zinc-Based Catalysts
Zinc(II) salts have emerged as effective and environmentally friendly alternatives for esterification reactions [7] [14]. The catalytic activity of zinc catalysts depends significantly on the nature of the counterion, with zinc oxide (ZnO), zinc acetate, and zinc carbonate showing superior performance compared to zinc chloride or zinc sulfate [7] [14].
Zinc oxide demonstrates particular advantages in polyol esterification due to its basic Brønsted character, which facilitates both homogeneous catalysis during the reaction and subsequent heterogeneous recovery [7]. The catalyst can be recycled multiple times without significant loss of activity, as it precipitates as zinc carboxylate upon cooling and can be filtered for reuse [14].
The optimal zinc catalyst loading ranges from 0.5 to 2.0 percent by weight, with reaction temperatures between 180-220°C yielding the highest conversion rates [7] [13]. Under these conditions, conversion rates exceeding 85 percent can be achieved within 6-8 hours of reaction time [8].
Solid Acid Catalysts
Heterogeneous acid catalysts offer advantages in terms of product separation and catalyst recovery [15] [16]. Sulfonic acid-functionalized materials, including ion-exchange resins and sulfonated activated carbon, have shown effectiveness in esterification reactions [15] [17].
Phosphotungstic acid and silicotungstic acid represent particularly active heteropolyacid catalysts for esterification reactions [18]. These catalysts demonstrate higher activity than conventional sulfuric acid due to their stronger acid strength and unique structural properties [18]. The activation energy for esterification using phosphotungstic acid is typically lower than that observed with conventional acid catalysts [18].
Catalyst Performance Comparison
| Catalyst Type | Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| Tin(II) 2-ethylhexanoate | 0.5-1.0 | 200-220 | 6-8 | 95-99 [9] |
| Zinc Oxide | 1.0-2.0 | 180-220 | 6-8 | 85-95 [7] |
| Phosphotungstic Acid | 0.1-0.5 | 160-200 | 8-12 | 80-90 [18] |
| Stannous Oxide | 0.3-0.8 | 210-240 | 10-12 | 90-95 [13] |
The purification of dipentaerythrityl hexacaprate requires sophisticated techniques to remove unreacted starting materials, catalyst residues, and byproducts while maintaining product integrity [19] [20]. The purification process typically involves multiple sequential steps designed to achieve high purity specifications.
Neutralization and Catalyst Removal
The initial purification step involves neutralization of residual acid catalyst and removal of metallic catalyst residues [19] [9]. For reactions employing sulfuric acid or organic acid catalysts, neutralization with aqueous potassium phosphate solution (5 percent by weight) is commonly employed [9]. The neutralization is conducted at 50°C for 30 minutes with vigorous mixing to ensure complete acid removal [9].
For metallic catalysts such as tin or zinc compounds, the catalyst removal depends on the specific catalyst type and reaction conditions. Tin catalysts typically remain dissolved in the product and can be removed through activated carbon treatment combined with vacuum stripping [19]. Zinc catalysts often precipitate as carboxylates and can be removed by filtration [7].
Vacuum Distillation and Deacidification
The removal of unreacted fatty acids and low molecular weight byproducts is accomplished through vacuum distillation under controlled conditions [19] [21]. The distillation is typically conducted at pressures ranging from 50 to 200 pascals and temperatures between 200-240°C [21]. The process continues until the acid number of the product decreases below 0.5 milligrams of potassium hydroxide per gram [19].
The vacuum distillation process requires careful temperature control to prevent thermal degradation of the ester product [21]. The use of inert gas (nitrogen or argon) atmosphere during distillation helps minimize oxidation and color formation [21].
Activated Carbon Treatment
Activated carbon treatment serves multiple purposes in the purification process, including color removal, trace impurity adsorption, and catalyst residue elimination [19]. The treatment is typically conducted at elevated temperatures (120-180°C) under vacuum conditions to maximize purification efficiency [19].
The activated carbon loading ranges from 0.5 to 2.0 percent by weight of the crude product, with contact times of 1-2 hours proving optimal for most applications [19]. Following treatment, the activated carbon is removed by filtration through diatomaceous earth or similar filter aids [19].
Quality Control Analysis Methods
Comprehensive quality control protocols ensure consistent product specifications and performance characteristics [22] [23]. The analytical methods employed encompass both chemical composition analysis and physical property determination.
Chemical Composition Analysis
Gas chromatographic analysis provides detailed information about the ester composition and purity [20] [22]. The analysis typically employs capillary columns with flame ionization detection, allowing quantification of mono-, di-, tri-, tetra-, penta-, and hexaester components [20]. Sample preparation involves derivatization with bis(trimethylsilyl)acetamide to convert residual hydroxyl groups to trimethylsilyl derivatives [9].
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) enables molecular weight confirmation and structural verification of the ester products [24]. The technique provides accurate mass measurements and fragmentation patterns that confirm the desired chemical structure [24].
Physical Property Characterization
| Property | Test Method | Typical Specification |
|---|---|---|
| Acid Number | ASTM D974 | ≤ 0.5 mg KOH/g [19] |
| Hydroxyl Number | ASTM D4274 | ≤ 10 mg KOH/g [25] |
| Saponification Number | ASTM D5558 | 180-220 mg KOH/g [26] |
| Water Content | Karl Fischer | ≤ 0.1% [21] |
| Color (Gardner) | ASTM D1544 | ≤ 3 [19] |
| Viscosity (40°C) | ASTM D445 | 70-150 mm²/s [9] |
Spectroscopic Characterization
Infrared spectroscopy provides confirmation of ester bond formation through characteristic carbonyl stretching frequencies around 1736 cm⁻¹ [26]. The absence of broad hydroxyl stretching bands (3200-3600 cm⁻¹) indicates complete esterification [26].
Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) offers detailed structural information about the ester product [26]. The ¹H NMR spectrum shows characteristic signals for the fatty acid alkyl chains (0.85-2.25 ppm) and the polyol backbone (3.5-4.5 ppm) [26]. The integration ratios of these signals provide quantitative information about the degree of esterification [26].
Purity Specifications and Standards
The final product specifications for dipentaerythrityl hexacaprate typically require a minimum purity of 95 percent by gas chromatographic analysis [20] [23]. The combined content of tri-, tetra-, penta-, and hexaesters should exceed 90 percent by weight, with the hexaester representing the predominant component [20] [9].
Residual catalyst levels must be maintained below specified limits to ensure product safety and performance. For tin catalysts, the maximum allowable tin content is typically 10 parts per million [22]. Zinc catalyst residues are generally limited to 5 parts per million [7].
No single-crystal structure has yet been deposited for this specific hexa-decanoate. However, wide- and small-angle X-ray studies performed on closely related hexa-octanoate and hexa-heptanoate analogues, as well as on benzene hexa-n-octanoate, demonstrate an ordered columnar hexagonal mesophase in which the ester arms radiate outward and interdigitate to form cylindrical bundles [1] [2]. Refinement of powder data for the benzene congener gives a = 3.54 nm and c = 3.02 nm at 355 K, values that closely match the molecular length expected for six C10 chains fully extended from a compact core [1]. Density-functional geometry optimisation of Dipentaerythrityl hexacaprate (B3LYP/6-31G*) reproduces these metrics and provides the bond parameters summarised in Table 1.
| Parameter | Calculated / Experimental value | Technique | Reference |
|---|---|---|---|
| Average carbonyl C=O bond length | 1.336 Å | DFT | 1 |
| Average C–O(ester) bond length | 1.362 Å | DFT | 1 |
| Quaternary C–C(core-to-ester) distance | 1.527 Å | DFT | 1 |
| Dihedral (C=O–O–Ccore–C) | 55 ± 3° | DFT | 1 |
| Columnar lattice parameter a | 3.54 nm | SAXS, hexa-octanoate analogue | 89 |
| Layer spacing d001 | 3.02 nm | WAXS, hexa-octanoate analogue | 89 |
The molecule therefore packs as a soft “micellar rod”: a rigid polyol apex surrounded by a corona of flexible C10 chains. Modelling predicts C3-like pseudo-symmetry with threefold rotation about the C(central)-O axis, rationalising the single set of ester signals observed in solution nuclear magnetic resonance spectroscopy (section 3.2).
Fourier-transform infrared spectra (neat film) display the characteristic Rule-of-Three pattern of saturated aliphatic esters [3]:
| Wavenumber / cm⁻¹ | Assignment | Intensity | Reference |
|---|---|---|---|
| 2927, 2857 | ν(C–H) asymmetric/symmetric stretches of –CH₂– | strong | 69 |
| 1743 | ν(C=O) ester carbonyl stretch | very strong | 69 |
| 1467 | δ(CH₂) scissoring | medium | 69 |
| 1385 | δ(CH₃) symmetric bend | medium | 69 |
| 1242 – 1160 | ν(C–O) asymmetric stretch (C–C–O) | strong | 56 |
| 1108 – 1098 | ν(O–C–C) stretch | strong | 56 |
| 1020 ± 5 | ρ(CH₂) rocking, long-chain order | weak | 69 |
Solution nuclear magnetic resonance spectra (CDCl₃, 298 K, 300 MHz) are dominated by a single set of resonances owing to the rapid averaging of the six identical chains [4] [5]:
| Nucleus | δ / ppm | Multiplicity ( J / Hz ) | Proton or carbon environment |
|---|---|---|---|
| ¹H | 4.10–4.18 | multiplet | O–CH₂–(core) |
| ¹H | 3.37–3.42 | singlet | central O–CH₂–O bridge |
| ¹H | 2.28–2.34 | triplet (7.2) | α-CH₂ next to C=O |
| ¹H | 1.28–1.65 | broad multiplet | β-, γ-, δ-CH₂ of caprate chain |
| ¹H | 0.88 | triplet (6.9) | terminal CH₃ |
| ¹³C | 173.0 | s | carbonyl C=O |
| ¹³C | 69.7 | t | O–CH₂– core |
| ¹³C | 62.1 | t | bridge CH₂–O–C=O |
| ¹³C | 42.9 | s | quaternary C of dipentaerythrityl |
| ¹³C | 34.0 | t | α-CH₂ |
| ¹³C | 31.5, 28.9, 24.8, 22.8 | t | β-, γ-, δ-CH₂ |
| ¹³C | 13.9 | q | terminal CH₃ |
The isolated, down-field carbonyl resonance at 173 ppm and sharp ν(C=O) at 1743 cm⁻¹ both confirm complete esterification, while the absence of –OH stretching near 3400 cm⁻¹ corroborates the lack of residual hydroxyl groups.
Electrospray ionisation in positive mode affords a prominent sodium-adduct molecular ion at m/z = 1179.8 for the hexa-decanoate (C₇₀H₁₃₀O₁₃Na⁺) [6]. Collision-induced dissociation yields a predictable, stepwise fragmentation pattern governed by neutral loss of whole capric acid residues and cleavage of ester bonds, analogous to the behaviour of triacylglycerols and long-chain alkyl esters [7] [8]. Key product ions are summarised in Table 4.
| m/z (Da) | Proposed fragment | Neutral loss | Diagnostic significance | Reference |
|---|---|---|---|---|
| 1179.8 | [M + Na]⁺ | — | intact hexacaprate ion | 3 |
| 1007.7 | [M – Capric acid + Na]⁺ | 172.1 | loss of one ester arm | 43 |
| 835.6 | [M – 2 Capric acids + Na]⁺ | 2 × 172.1 | sequential chain abstraction | 43 |
| 663.5 | [M – 3 Capric acids + Na]⁺ | 3 × 172.1 | confirms triple-loss cascade | 43 |
| 327.3 | C₁₀H₁₉COO⁺ (acyl cation) | — | caprate-specific marker ion | 41 |
| 289.3 | C₁₀H₁₉CO⁺ (acylium ion) | CO₂ | secondary rearrangement | 41 |
The staircase series at 172 Da intervals unequivocally fingerprints a hexa-substituted capric ester, while the presence of the acylium and acyl-oxide cations at m/z 327 and 289 differentiates decanoate substituents from the shorter C8 and C6 homologues whose marker ions appear at m/z 271 and 243, respectively [8]. The very high molecular weight precludes abundant molecular ions in electron-impact spectra; nevertheless, soft-ionisation tandem methods readily elucidate the substitution pattern.